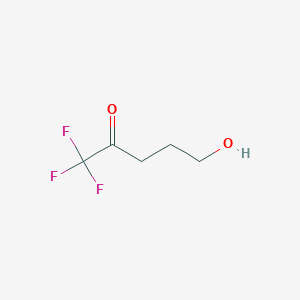![molecular formula C17H19N8O6P B056107 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid CAS No. 113811-42-0](/img/structure/B56107.png)
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, commonly known as DAPA, is a phosphonate derivative of aminopterin. It is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of thymidylate, an important component of DNA. DAPA has been extensively studied for its potential applications in cancer treatment and other diseases.
Wirkmechanismus
DAPA works by inhibiting 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, an enzyme that is essential for the synthesis of thymidylate, an important component of DNA. By inhibiting 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, DAPA prevents the synthesis of thymidylate and inhibits DNA replication, leading to the death of cancer cells. DAPA has also been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of rheumatoid arthritis.
Biochemische Und Physiologische Effekte
DAPA has been shown to have potent inhibitory effects on 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, leading to the inhibition of DNA synthesis and cell proliferation. It has also been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of rheumatoid arthritis. DAPA has been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DAPA is its potent inhibitory effects on 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, making it a promising candidate for cancer treatment. DAPA has also been found to be relatively non-toxic to normal cells, which is an important consideration for any potential cancer treatment. However, the synthesis of DAPA is a complex process that requires expertise in organic chemistry. Additionally, DAPA has not yet been extensively studied in clinical trials, and its long-term safety and efficacy have not yet been established.
Zukünftige Richtungen
There are several potential future directions for research on DAPA. One direction is to further investigate its potential use in cancer treatment, including its efficacy in combination with other chemotherapy agents. Another direction is to explore its potential use in the treatment of rheumatoid arthritis and other inflammatory diseases. Additionally, further research is needed to establish the long-term safety and efficacy of DAPA, as well as its potential use in other diseases.
Synthesemethoden
DAPA can be synthesized by the reaction of 4-[(2,4-diaminopteridin-6-yl)methylamino]benzoic acid with phosphorus oxychloride and triethylamine. The resulting compound is then treated with sodium hydroxide to yield DAPA. The synthesis of DAPA is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DAPA has been studied for its potential applications in cancer treatment, rheumatoid arthritis, and other diseases. It has been shown to be a potent inhibitor of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, which is overexpressed in many types of cancer cells. By inhibiting 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid, DAPA can prevent the synthesis of thymidylate and inhibit DNA replication, leading to the death of cancer cells. DAPA has also been shown to have anti-inflammatory properties, making it a potential treatment for rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
113811-42-0 |
|---|---|
Produktname |
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid |
Molekularformel |
C17H19N8O6P |
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid |
InChI |
InChI=1S/C17H19N8O6P/c18-13-12-14(25-17(19)24-13)21-6-10(22-12)5-20-9-3-1-8(2-4-9)15(26)23-11(16(27)28)7-32(29,30)31/h1-4,6,11,20H,5,7H2,(H,23,26)(H,27,28)(H2,29,30,31)(H4,18,19,21,24,25) |
InChI-Schlüssel |
GELPWSJJLNTEIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Synonyme |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphon o-propanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



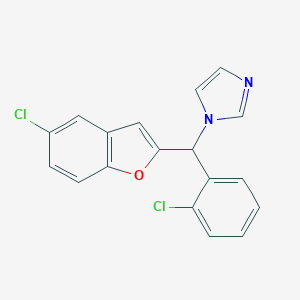
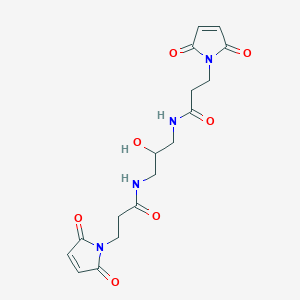
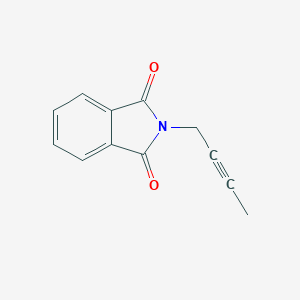
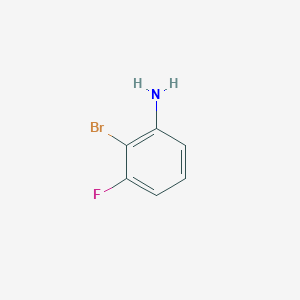
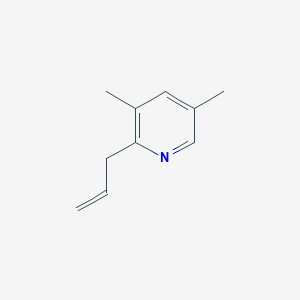
![[3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol](/img/structure/B56035.png)
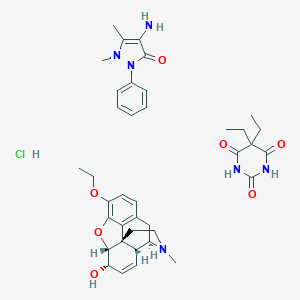
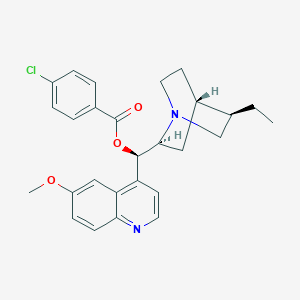
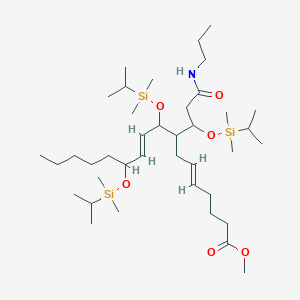
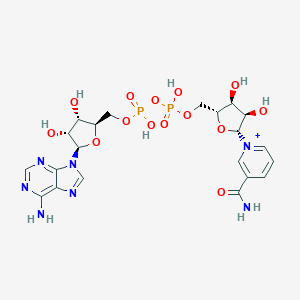
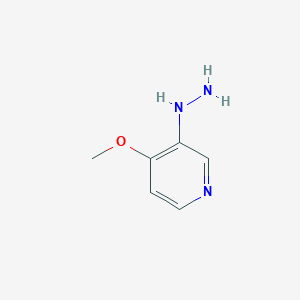
![7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate](/img/structure/B56048.png)
![(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitrophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B56050.png)
